2,4,7-Decatrienal, specifically in its (2E,4E,7Z) configuration, is a linear aldehyde characterized by a chain of ten carbon atoms and three double bonds. It is noteworthy for its unique odor profile, often described as fishy or unpleasant, which arises from its presence in oxidized oils containing polyunsaturated fatty acids such as linoleic acid. This compound is significant in both food chemistry and flavor science due to its implications in the sensory properties of various food products.
2,4,7-Decatrienal is primarily found in oxidized vegetable oils and fish oils. Its formation is linked to the oxidation processes of unsaturated fatty acids, particularly during the storage and processing of these oils. The compound has been studied extensively in the context of food quality and safety, particularly regarding off-flavors that can develop under oxidative conditions .
In terms of chemical classification, 2,4,7-decatrienal belongs to the category of aldehydes and specifically to the subcategory of unsaturated aldehydes due to the presence of multiple double bonds in its structure. It is also classified as a volatile organic compound due to its low molecular weight and high vapor pressure at room temperature.
The synthesis of 2,4,7-decatrienal has been documented through various methods. One notable approach involves the use of dimethoxy-2,4,7-decatriene as a precursor. This compound undergoes several chemical transformations including demethylation and oxidation to yield 2,4,7-decatrienal. The process typically involves:
The synthesis often requires careful control of reaction conditions to prevent unwanted side reactions that could lead to by-products. For example, maintaining an anhydrous environment during the reaction with Grignard reagents is crucial for optimal yields.
The molecular formula for 2,4,7-decatrienal is . Its structure features three double bonds located at positions 2, 4, and 7 along the carbon chain:
This configuration contributes to its reactivity and distinct odor characteristics.
Key spectral data obtained from nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the identity of 2,4,7-decatrienal:
As an unsaturated aldehyde, 2,4,7-decatrienal participates in various chemical reactions typical for aldehydes and alkenes:
The reactivity of 2,4,7-decatrienal is influenced by the presence of double bonds which can participate in electrophilic addition reactions. The specific stereochemistry also affects its interaction with other molecules.
The mechanism by which 2,4,7-decatrienal exerts its sensory effects involves its interaction with olfactory receptors. The compound's volatility allows it to easily evaporate into the air where it can bind to receptors in the nasal cavity.
Research indicates that even at low concentrations, this compound can significantly influence flavor profiles in food products due to its potent aroma . Studies have shown that sensory evaluations often highlight its contribution to undesirable off-flavors when present in oxidized oils.
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor its concentration in food products .
2,4,7-Decatrienal finds applications primarily in:
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